![molecular formula C9H7N3O2S B1266481 5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine CAS No. 28004-60-6](/img/structure/B1266481.png)
5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine
Vue d'ensemble
Description
5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine (BDTDA) is a heterocyclic compound that has been studied for a variety of applications. It is a member of the thiadiazole family of compounds, which are known for their broad range of biological activities. BDTDA has been studied as a potential drug target, as well as for its potential applications in the fields of biochemistry and physiology.
Applications De Recherche Scientifique
Anticancer Applications
The compound “5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine” appears to have potential applications in the field of cancer research. A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have been synthesized and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Structure-Activity Relationship Studies
This compound can also be used in structure-activity relationship studies. A detailed structure–activity relationship study culminated in the identification of 3-N-benzo [1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC 50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
Drug Design and Synthesis
The compound “5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine” can be used as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Propriétés
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c10-9-12-11-8(15-9)5-1-2-6-7(3-5)14-4-13-6/h1-3H,4H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGXVMFPLXUDND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(S3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182289 | |
Record name | 1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
28004-60-6 | |
Record name | 1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028004606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Were any specific 5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine derivatives identified as particularly potent in the study?
A: Yes, the study identified compounds 4c and 4d as the most potent derivatives against human breast adenocarcinoma (MCF-7) cells, exhibiting IC50 values of 1.03 and 2.81 µg/ml, respectively []. Compound 4d also showed activity against Vero cells, a cell line often used in antiviral research, with an IC50 of 31.81 µg/ml []. These findings suggest that modifications at specific positions of the 5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine scaffold can significantly influence anticancer potency.
Q2: What further research is needed to explore the therapeutic potential of 5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine derivatives?
A: While the in vitro and in vivo results are promising, further investigation is necessary to fully understand the pharmacokinetic and pharmacodynamic properties of these compounds []. This includes studying their absorption, distribution, metabolism, and excretion (ADME) profiles. Additionally, exploring the long-term safety and potential toxicity of these compounds is crucial before clinical development. Evaluating their efficacy in other cancer models and investigating potential resistance mechanisms will also provide valuable insights into their therapeutic potential.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.